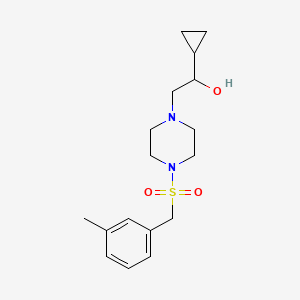

![molecular formula C9H12N4 B2511730 {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine CAS No. 1193389-92-2](/img/structure/B2511730.png)

{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

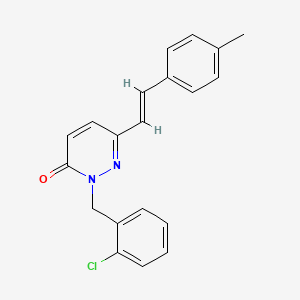

“1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine” is a chemical compound with the molecular formula C8H10N4 . It is a heterocyclic compound that belongs to the class of pyrazolopyridines .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines, including “1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine”, has been a subject of interest for many researchers . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of “1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine” can be represented by the SMILES stringCC1=NN(C2=C1C=C(C=N2)N)C . It has a molecular weight of 162.19 g/mol . Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine” include a molecular weight of 162.19 g/mol, XLogP3-AA of 0.6, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 0 . The compound has a topological polar surface area of 56.7 Ų and a complexity of 172 .Scientific Research Applications

Synthesis of Derivatives

The compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Biomedical Applications

More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references . These compounds have been used in various biomedical applications due to their close similarity with the purine bases adenine and guanine .

Antipyretic and Analgesic Drugs

Pyrazoles, including this compound, are used as antipyretic and analgesic drugs . They have shown good antimicrobial, anti-inflammatory, and analgesic activities .

Tranquilizing Agents

Pyrazoles are also used as tranquilizing agents . They have a calming effect that can reduce anxiety and tension .

Herbicidal Agents

In addition to their medical uses, pyrazoles are also used as herbicidal agents . They can control or kill unwanted plants .

Fluorescence Properties

The compound exhibits strong fluorescence which can be distinguished by our eyes readily in DMSO or under UV light . The fluorescence properties of the synthesized compounds were evaluated, and the relationship between the observed fluorescence and the substitution pattern on the naphthyridine ring were deduced .

Antifungal and Antibacterial Activities

The 1,3,4-thiadiazole derivatives, which include this compound, have shown good antifungal and antibacterial activities . They can inhibit the growth of fungi and bacteria .

Anticancer Activities

These derivatives have also attracted considerable interest due to their anticancer activities . They can inhibit the growth of cancer cells .

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-b]pyridines, have been known to interact with various targets, including protein kinases .

Mode of Action

It is known that similar compounds can induce changes in cell cycle arrest, preventing the entry of cells into mitosis .

Biochemical Pathways

Compounds with similar structures have been known to affect various pathways, including those involved in cell proliferation and differentiation .

Result of Action

Similar compounds have been known to show antiproliferative activity, apoptosis induction, and angiogenesis inhibition .

properties

IUPAC Name |

(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-6-8-3-7(4-10)5-11-9(8)13(2)12-6/h3,5H,4,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNWQDQVJPAFGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=N2)CN)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2511648.png)

![(5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2511649.png)

![ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2511652.png)

![(E)-4-(Dimethylamino)-N-[(5-phenoxypyridin-2-yl)methyl]but-2-enamide](/img/structure/B2511664.png)

![3-(3,4-Dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2511670.png)